3,4-Dichlorophenol

Übersicht

Beschreibung

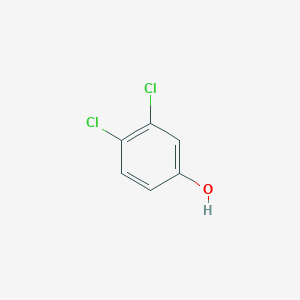

3,4-Dichlorophenol (3,4-DCP; CAS 95-77-2) is an organochlorine compound with the molecular formula C₆H₄Cl₂O. It has a molar mass of 163 g/mol, a melting point range of 63–66°C, and a purity of ≥98% in commercial synthesis . Structurally, it features chlorine atoms at the 3rd and 4th positions on the phenolic ring. It is utilized as an intermediate in agrochemicals (e.g., synthesis of 2-(3,4-dichlorophenoxy) propionic acid) and pharmaceuticals (e.g., pyridazinone derivatives) . Additionally, 3,4-DCP is a degradation byproduct of triclosan and pentachlorophenol (PCP) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions on the phenol ring .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of phenol using chlorine gas. The process is conducted in a chlorination reactor where phenol is mixed with chlorine gas and a catalyst. The reaction mixture is then heated to facilitate the chlorination process. The resulting product is purified through distillation and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: It can be reduced to form chlorinated cyclohexanols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Chlorinated quinones.

Reduction: Chlorinated cyclohexanols.

Substitution: Various chlorinated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,4-Dichlorophenol is utilized in the synthesis of several pharmaceutical compounds. Notably, it has been involved in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents. For example, it serves as a precursor in the synthesis of (Z)-5-arylmethylidene rhodanines, which exhibit antibacterial properties against MRSA .

Case Study: Antimicrobial Activity

- Research Reference: A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of phenylalanine-derived compounds that include 3,4-DCP. These compounds were shown to have selective activity against MRSA .

Environmental Applications

In environmental science, 3,4-DCP is studied for its degradation and removal from contaminated water sources. The compound's behavior in aquatic environments has been documented extensively.

Data Table: Removal Mechanisms of this compound

Case Study: Ferrate(VI) Treatment

- Research Reference: A study investigated the kinetics and mechanisms of 3,4-DCP oxidation using ferrate(VI). The results indicated that this method could significantly enhance the removal of 3,4-DCP from actual water samples .

Chemical Synthesis

In synthetic organic chemistry, 3,4-DCP is a versatile building block for various chemical reactions. It is involved in the synthesis of different derivatives that possess biological activities.

Data Table: Chemical Reactions Involving this compound

Toxicological Insights

The toxicological profile of 3,4-DCP has been extensively studied due to its potential health impacts. It acts as an estrogen receptor agonist and has been investigated for its effects on endocrine disruption.

Case Study: Endocrine Disruption

Wirkmechanismus

The mechanism of action of 3,4-Dichlorophenol involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This compound can also disrupt cellular processes by interfering with membrane integrity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Isomerism and Physical Properties

Chlorophenols with the formula C₆H₄Cl₂O exist as six dichlorophenol (DCP) isomers (Table 1). Their physicochemical properties vary based on chlorine substitution patterns:

Table 1: Key Properties of Dichlorophenol Isomers

| Isomer | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications/Notes |

|---|---|---|---|---|

| 2,3-Dichlorophenol | 576-24-9 | 163 | 57–59 | Intermediate in herbicide synthesis |

| 2,4-Dichlorophenol | 120-83-2 | 163 | 45–48 | Precursor to 2,4-D herbicide |

| 2,5-Dichlorophenol | 583-78-8 | 163 | 56–58 | Used in dye manufacturing |

| 3,4-Dichlorophenol | 95-77-2 | 163 | 63–66 | Agrochemical/pharmaceutical intermediate |

| 3,5-Dichlorophenol | 591-35-5 | 163 | 68–70 | Limited industrial use |

Key Observations :

- Melting Points : 3,4-DCP (63–66°C) and 3,5-DCP (68–70°C) have higher melting points than ortho-substituted isomers (e.g., 2,4-DCP: 45–48°C), likely due to stronger intermolecular interactions in para/meta-dichlorinated structures.

- Stability: 3,4-DCP is more resistant to photodegradation compared to 2,4-DCP but less stable than fully chlorinated phenols like PCP .

Reactivity and Degradation Pathways

Biodegradation :

- Aerobic Conditions : Rhodococcus opacus 1cp degrades 3,4-DCP via a modified ortho-pathway, forming 3,4-dichlorocatechol intermediates .

- Anaerobic Conditions: In acclimated sludge, 3,4-DCP is dechlorinated to 4-chlorophenol, but degradation is slower than 2,4-DCP .

Photocatalytic Degradation :

TiO₂-mediated degradation of 3,4-DCP achieves 75.2% COD removal under optimized conditions (pH 5.0, UV intensity 30 W/m²) . Comparatively, 2,4-DCP degrades faster due to lower electron-withdrawing effects from chlorine positions .

Toxicity and Environmental Impact

Table 2: Ecotoxicological Data

Microbial activity: Percentage substrate utilization by *Rhodococcus spp.

Key Findings :

- 3,4-DCP exhibits lower acute toxicity to algae than 2,4-DCP and 3,5-DCP but higher persistence in anaerobic environments .

- In surface waters, 3,4-DCP concentrations (0.01–0.1 µg/L) pose lower ecological risk compared to 2,4-DCP and nonylphenol .

Analytical and Remediation Strategies

- Chromatographic Separation : HPLC with acetonitrile eluent effectively separates 3,4-DCP from other DCP isomers (retention time: 12.3 min) .

- Adsorption : 3,4-DCP adsorption is enhanced by γ-cyclodextrin composites (chemisorption, E = 13.9 kJ/mol) compared to chitosan alone (physisorption, E = 2.5 kJ/mol) .

Biologische Aktivität

3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic compound commonly used in various industrial applications, including as a precursor in the synthesis of herbicides and pesticides. Its biological activity has garnered attention due to its potential health effects and environmental impact. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C6H4Cl2O

- Molecular Weight : 163.01 g/mol

- CAS Number : 95-50-1

3,4-DCP exhibits various biological activities, primarily through its interaction with biological receptors and enzymes. Notably, it acts as an estrogen receptor (ER) alpha agonist and an antagonist for androgen receptors (AR) . This dual action suggests that 3,4-DCP may influence endocrine functions in organisms, raising concerns about its potential effects on reproductive health and development .

Acute Toxicity

Research indicates that 3,4-DCP can be acutely toxic to aquatic organisms and mammals. In animal studies, exposure has resulted in:

- Hepatic Effects : Increased liver weight and hepatocellular hypertrophy were observed in rats and mice following oral exposure .

- Neurological Effects : A case report indicated seizures in humans following exposure to 2,4-DCP, suggesting potential neurotoxic effects .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have shown that 3,4-DCP may have carcinogenic potential. The compound has been linked to:

- Reproductive Effects : Animal studies have demonstrated adverse effects on male reproductive systems, including decreased sperm motility and increased abnormal sperm counts .

- Genotoxicity : Although some studies suggest that 3,4-DCP does not exhibit significant mutagenic properties in bacterial tests, its potential to induce chromosomal damage remains a concern .

Environmental Impact

3,4-DCP is frequently detected in environmental samples due to its use in industrial processes. It poses risks to aquatic ecosystems where it can bioaccumulate in fish and other organisms. A study indicated that dioxin levels in fish from contaminated waters were significantly influenced by the presence of chlorophenols like 3,4-DCP .

Case Studies

- Human Health Risk Assessment : A comprehensive assessment conducted by the ATSDR highlighted the health risks associated with exposure to chlorophenols, including 3,4-DCP. The study found increased incidences of liver damage and reproductive issues among populations exposed to contaminated water sources .

- Ecotoxicological Studies : Research on the degradation of 3,4-DCP by microbial communities demonstrated its persistence in the environment but also provided insights into bioremediation strategies using fungi such as Phanerochaete chrysosporium, which can dechlorinate the compound effectively .

Table 1: Summary of Toxicological Effects of this compound

| Effect Type | Observed Outcome | Reference |

|---|---|---|

| Hepatic | Increased liver weight | |

| Neurological | Seizures reported | |

| Reproductive | Decreased sperm motility | |

| Genotoxicity | No significant mutagenic effects |

Table 2: Environmental Concentrations of this compound

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify 3,4-Dichlorophenol in environmental samples using analytical chemistry techniques?

- Methodological Answer : Gas chromatography (GC) with flame ionization or mass spectrometry detection is recommended for quantification, as it provides high sensitivity (≥98% purity verification via GC area% analysis) . Infrared spectroscopy (IR) confirms structural identity by detecting characteristic O-H and C-Cl stretches . Solubility data (9,260 mg/L in water at experimental conditions) should guide extraction protocols . For environmental matrices, solid-phase extraction followed by derivatization may enhance detection limits.

Q. What experimental factors should be controlled when assessing the acute toxicity of this compound in algal growth inhibition tests?

- Methodological Answer : Light intensity (44–198 μE/m²/s), pH (7.5–8.6), and temperature (16–26°C) significantly influence toxicity outcomes due to their effects on algal photosynthesis and compound ionization . For instance, toxicity of ionizable compounds like this compound decreases at higher pH due to reduced bioavailability of the neutral species . Standardized tests should use light-saturated conditions to minimize variability.

Q. What are the recommended storage and handling protocols for this compound to ensure experimental reproducibility?

- Methodological Answer : Store below +30°C in airtight glass containers to prevent degradation . Use inert atmospheres (e.g., nitrogen) during weighing to avoid oxidation. Personal protective equipment (PPE) including gloves and goggles is mandatory due to irritant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?

- Methodological Answer : Conduct a systematic literature review using multi-database searches (e.g., PubMed, TOXCENTER) and screen records via title/abstract and full-text filters to identify relevant studies . Apply weight-of-evidence approaches to prioritize studies with robust experimental designs (e.g., controlled pH, acclimated test organisms). Note that oral minimal risk levels (MRLs) remain undetermined due to insufficient data, necessitating gap analyses .

Q. What methodological approaches optimize the Fenton-based degradation of this compound in aqueous systems?

- Methodological Answer : Use a multivariable experimental design to test Fe²+ concentration (0.1–1.0 mM), H₂O₂ dosage (5–20 mM), and temperature (20–40°C). Response factors like degradation efficiency at 5–20 min intervals should be modeled statistically . Optimal conditions balance Fe²+’s catalytic role against H₂O₂ scavenging effects. Post-treatment analysis should include LC-MS to identify intermediates (e.g., chlorinated quinones).

Q. How can molecular dynamics simulations be parameterized to study the solvation behavior of this compound?

- Methodological Answer : Use the OPLS-AA force field with parameters generated via tools like LigParGen. Experimental free energy of hydration (−7.21 kcal/mol) serves as a benchmark for validating simulations . Include explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding with the phenolic -OH group.

Q. What strategies enhance anaerobic biodegradation of this compound in sludge systems?

- Methodological Answer : Acclimate sludge to 3-chlorophenol or 4-chlorophenol to induce microbial cross-activity . Monitor dechlorination pathways via 14C-labeled substrates to track CH₄/CO₂ production. Reductive dechlorination is slower for this compound compared to ortho-substituted isomers, requiring longer acclimation periods (≥30 days) .

Q. How do halogen bonding interactions influence the crystallographic properties of this compound?

- Methodological Answer : Perform variable-temperature X-ray crystallography to study Cl···Cl and O-H···Cl interactions. Substituting Cl with Br in analogues increases halogen bond distances under thermal expansion, providing insights into lattice stability . Density functional theory (DFT) calculations can complement experimental data to map electron density distributions.

Eigenschaften

IUPAC Name |

3,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNBURPWRNALGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025005 | |

| Record name | 3,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichlorophenol appears as needles (from benzene, petroleum ether) or light brown and yellow crystals. Odor threshold 100 micrograms/liter. Taste threshold 0.3 micrograms/liter in water. (NTP, 1992), Solid; [HSDB] Yellow solid; [MSDSonline] | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

488.3 °F at 767 mmHg (NTP, 1992), 253 °C | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 9,260 mg/L at 25 °C | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 3,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, The aim of this study is to investigate the chemical retinoic acid (RA) disruption at the level of retinoid X receptor (RXR) functioning. This assay makes use of recombined human RXR gene and reporter gene yeast, which specifically expresses beta-galactosidase when incubated with exogenous 9-cis retinoic acid (9-cis RA). Agonistic and antagonistic actions of chemicals including a series of phenols, phthalates, organochlorine pesticides (OCPs) were tested in the absence and presence of 5 x 10-6 mol/L 9-cis RA, at which maximal beta-galactosidase activity could be induced. The results obtained reveal that some chemicals, e.g., 2-t-butylphenol, 2-isopropylphenol, 2,4-dichlorophenol (2,4-DCP), 3,4-dichlorophenol (3,4-DCP), 4-tert-octylphenol (4-t-OP) and hexachlorobenzene (HCB), are RXR agonists... | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene-petroleum ether | |

CAS No. |

95-77-2 | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070FTM6DVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151 to 154 °F (NTP, 1992), 68 °C | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.